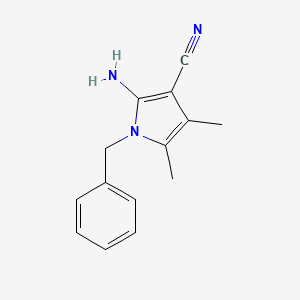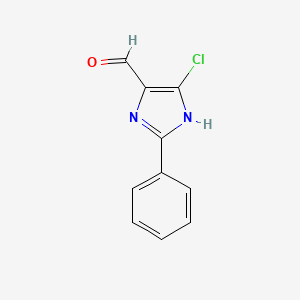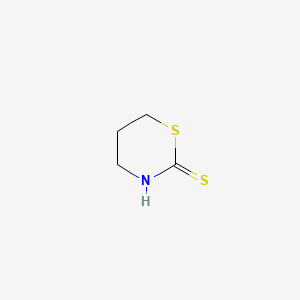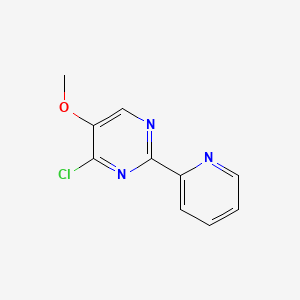
3-ブロモ-4-ヒドロキシフェニル酢酸
概要
説明
3-Bromo-4-hydroxyphenylacetic acid is a brominated derivative of hydroxyphenylacetic acid, a compound that has been studied for various applications, including its potential role in medical diagnostics and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the characteristics of 3-Bromo-4-hydroxyphenylacetic acid.
Synthesis Analysis
The synthesis of brominated phenolic compounds can be achieved through various methods, including regioselective bromination and microbial hydroxylation. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, microbial hydroxylation of o-bromophenylacetic acid led to the production of brominated hydroxyphenylacetic acids, which are key intermediates for synthesizing other compounds . These methods could potentially be adapted for the synthesis of 3-Bromo-4-hydroxyphenylacetic acid.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds is characterized by the presence of a bromine atom, which is electron-withdrawing, and other substituents like hydroxyl or methoxy groups that have electron-donating properties. For example, in the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring . These structural features influence the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Brominated phenolic compounds can participate in various chemical reactions, including coupling reactions and etherification. The presence of a bromine atom makes these compounds suitable for Pd-mediated coupling reactions, as demonstrated in the synthesis of 4-substituted-2,3-dihydrobenzofurans . Additionally, etherification reactions, such as the Williamson etherization reaction, can be used to modify the hydroxy groups of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom affects the acidity of the adjacent hydroxyl group and the overall electron distribution in the molecule. The presence of hydrogen bonds, as seen in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, can lead to the formation of dimers and affect the compound's solubility and melting point . The radical-scavenging activity of bromophenols, as observed in compounds isolated from the marine red alga Polysiphonia urceolata, suggests that 3-Bromo-4-hydroxyphenylacetic acid may also exhibit significant antioxidant properties .
科学的研究の応用
ベンゾフランの合成
3-ブロモ-4-ヒドロキシフェニル酢酸は、2-ブロモ-5-ヒドロキシフェニル酢酸を生成する微生物水酸化プロセスにおける前駆体として役立ちます 。 この化合物は、4-ブロモ-2,3-ジヒドロベンゾフランを合成するための重要な中間体であり、メラトニン受容体アゴニストおよびナトリウム水素交換化合物の開発に不可欠です .
医薬品中間体
その構造的特性により、この化合物はさまざまな医薬品中間体の合成に使用されます。 これらの中間体は、潜在的な治療用途を持つ医薬品原薬 (API) を製造するために不可欠です .
材料科学
材料科学では、3-ブロモ-4-ヒドロキシフェニル酢酸は、劣化に対する耐性の向上または電気伝導率の向上などの特定の特性を持つポリマーやコーティングを作成するために使用できます .
カテコール生産
この化合物は、フェノール基質のオルト水酸化に関与する4-ヒドロキシフェニル酢酸-3-ヒドロキシラーゼ (4HPA3H) などの酵素の潜在的な基質です。 これは、医薬品、食品、化粧品、機能性材料などの用途を持つカテコール生産にとって重要です .
化学合成
それは、複雑な分子のための構成要素として化学合成で使用することができます。 その臭素とヒドロキシル基は、カップリング反応や置換反応など、さまざまな化学反応における汎用性の高い試薬となっています .
分析化学
標準化合物として、3-ブロモ-4-ヒドロキシフェニル酢酸は、分析化学において機器の校正と分析方法の検証に使用して、化学分析の精度と信頼性を確保できます .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
It is known that hydroxyphenylacetic acids often interact with various enzymes and receptors in the body .
Mode of Action
It is known that brominated compounds often act as electrophiles, undergoing reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Hydroxyphenylacetic acids are often involved in various metabolic pathways, including those related to phenylalanine metabolism .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.76, which may influence its distribution and bioavailability .
Result of Action
Brominated compounds often have significant biological activity, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-hydroxyphenylacetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
生化学分析
Biochemical Properties
3-Bromo-4-hydroxyphenylacetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The compound can undergo bromination and hydroxylation reactions, which are catalyzed by specific enzymes. These interactions can influence the activity of the enzymes and the overall metabolic pathways in which they are involved .
Cellular Effects
3-Bromo-4-hydroxyphenylacetic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in cellular energy production. Additionally, 3-Bromo-4-hydroxyphenylacetic acid can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cell function and survival .
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-hydroxyphenylacetic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, 3-Bromo-4-hydroxyphenylacetic acid can inhibit the activity of monoamine oxidase, resulting in altered levels of neurotransmitters. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-hydroxyphenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-hydroxyphenylacetic acid can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. These temporal changes can affect the compound’s efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-4-hydroxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of oxidative stress. At high doses, 3-Bromo-4-hydroxyphenylacetic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-Bromo-4-hydroxyphenylacetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. Additionally, 3-Bromo-4-hydroxyphenylacetic acid can affect the levels of other metabolites, thereby modulating metabolic flux and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4-hydroxyphenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-4-hydroxyphenylacetic acid can influence its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-Bromo-4-hydroxyphenylacetic acid is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-Bromo-4-hydroxyphenylacetic acid can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVCOQXPSXVGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191984 | |
| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38692-80-7 | |
| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38692-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038692807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-hydroxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-hydroxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-4-HYDROXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U77FZB4AX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)


![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)
![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)


![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)


